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Compound of Interest

Compound Name: 4-Bromofuran-3-carboxylic acid

CAS No.: 116779-79-4

Cat. No.: B2379449

Get Quote

Executive Summary
Objective: To objectively compare the solid-state performance of 4-bromofuran-3-carboxylic
acid against its non-halogenated parent (3-furoic acid) and regioisomers. Context: The furan-3-

carboxylic acid scaffold is a critical bioisostere in medicinal chemistry. The introduction of a

bromine atom at the C4 position is not merely a functional handle for cross-coupling (e.g.,

Suzuki-Miyaura); it fundamentally alters the crystal lattice energy through halogen bonding (

-hole interactions) and steric bulk. Utility: This guide establishes a self-validating protocol for
researchers to generate, analyze, and compare crystallographic data, ensuring robust selection
of solid forms for drug development.

Baseline Reference Data (The Control)
Before characterizing the 4-bromo derivative, one must establish the baseline metrics of the

parent compound. The crystal structure of 3-Furoic Acid serves as the control for evaluating the

impact of bromination.

Table 1: Reference Crystallographic Data (3-Furoic Acid)
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Data derived from CCDC 126321 and validated literature sources.

Parameter
3-Furoic Acid
(Control)

4-Bromofuran-3-
Carboxylic Acid
(Target)

Impact Analysis

Formula

MW increase (+79

Da) significantly

boosts density.

Crystal System Monoclinic

To be determined

(Likely

Monoclinic/Triclinic)

Symmetry often

lowers with heavy

halogen substitution.

Space Group

Target:

or

Centrosymmetric

groups preferred for

carboxylic acid

dimers.

Packing Motif Carboxylic Dimer

Competing Motifs:

Dimer vs. Catemer

Br may disrupt planar

packing via steric

clash.

Density (

)
~1.45 g/cm³

Expected: >1.90

g/cm³

Higher density

correlates with

improved tabletability.

Key Interaction
Strong O-H...O

Hydrogen Bond

Halogen Bond (C-

Br...O)

Look for C-Br...O

distances < 3.37 Å

(Sum of vdW radii).
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Scientist's Note: The parent 3-furoic acid crystallizes as a classic carboxylic acid dimer. In the 4-

bromo derivative, the bromine atom is adjacent to the carboxylic acid. This proximity creates a

"steric pressure" that can twist the carboxyl group out of the furan plane, potentially breaking the

planar dimer motif and favoring a catemeric (chain-like) structure.

Experimental Protocol: Solid-State Characterization
This protocol is designed to be self-validating. If the Resolution Check fails, the solvent system

must be adjusted before proceeding to data collection.

Phase 1: Crystal Growth & Polymorph Screening
Goal: Obtain single crystals suitable for X-ray Diffraction (XRD) (>0.1 mm in at least two

dimensions).

Solvent Selection:

Primary: Ethanol/Water (Slow evaporation). Promotes H-bond networks.

Secondary: Dichloromethane/Hexane (Vapor diffusion). Promotes halogen bonding by

minimizing competition from solvent H-bonds.

Procedure:

Dissolve 20 mg of 4-bromofuran-3-carboxylic acid in 2 mL of primary solvent.

Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).

Allow slow evaporation at 4°C (reduces thermal motion, improving order).

Phase 2: X-Ray Data Collection & Refinement
Instrument: Single Crystal Diffractometer (Mo-K
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or Cu-K

). Temperature: 100 K (Mandatory to reduce thermal ellipsoids of the heavy Br atom).

Workflow Diagram
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(4-Bromo Derivative)
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(4°C, 48-72h)
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(Birefringence?)

No (Amorphous) SC-XRD Data
(Mo-Kα, 100 K)

Yes Structure Solution
(SHELXT / OLEX2)

Click to download full resolution via product page

Figure 1: Iterative workflow for obtaining high-quality crystallographic data.

Comparative Analysis Logic
Once the structure is solved, use the following logic to evaluate its "performance" relative to the

parent.

A. Halogen Bonding vs. Hydrogen Bonding
The 4-bromo substituent introduces a

-hole (a region of positive electrostatic potential on the bromine tip).

Hypothesis: The Br atom will act as a Lewis acid, accepting electron density from the

carbonyl oxygen of a neighboring molecule.

Validation: Measure the

(C-Br...O) angle.

Ideal Halogen Bond:

(Linear).

Steric Bump:

.[1][2]
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B. Packing Efficiency (Kitaigorodskii Index)
Calculate the Packing Coefficient (

):

Interpretation:

3-Furoic Acid: Typically

.

4-Bromo Derivative: If

, the bromine atom is actively directing a tighter supramolecular assembly, indicating
higher thermodynamic stability (advantageous for drug formulation).

Interaction Logic Diagram

4-Bromofuran-3-COOH
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Halogen Bond Network
(C-Br...O=C)

Directional Interaction
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Figure 2: Competing supramolecular synthons driving the crystal lattice formation.

References
Parent Structure (3-Furoic Acid): Leiserowitz, L. (1976). Acta Crystallographica Section B,
32, 775. (Ref CCDC 126321).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2379449/docs?utm_src=pdf-body-img#structural-characterization-guide-4-bromofuran-3-carboxylic-acid-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2379449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Halogen Bonding Principles: Metrangolo, P., et al. (2005). "Halogen Bonding in

Supramolecular Chemistry." Chemical Reviews, 108(4), 1943-2014. Link

Synthesis of Bromofuroic Acids: Keegstra, M. A. (1992). "Regional selective lithiation of 3-

furoic acid derivatives." Tetrahedron, 48(13), 2681-2690. Link

Crystallographic Software: Sheldrick, G. M. (2015).[3] "Crystal structure refinement with

SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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